molecular formula C25H28N2O4S B2624075 8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 866848-29-5

8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2624075
CAS No.: 866848-29-5
M. Wt: 452.57
InChI Key: HBTOGPGZPGSHGE-UHFFFAOYSA-N
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Description

8-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic quinoline derivative with a molecular formula of C₂₅H₂₈N₂O₄S and a molecular weight of 452.57 g/mol . Its structure features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a quinoline scaffold substituted with an ethyl group at position 6 and a 4-methylbenzenesulfonyl moiety at position 2. The compound’s synthesis typically involves microwave-assisted coupling of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with 1,4-dioxa-8-azaspiro[4.5]decane under basic conditions (e.g., Hunig’s base in ethanol) .

Properties

IUPAC Name

8-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-19-6-9-22-21(16-19)24(27-12-10-25(11-13-27)30-14-15-31-25)23(17-26-22)32(28,29)20-7-4-18(2)5-8-20/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTOGPGZPGSHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base. The resulting quinoline derivative is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

The spirocyclic structure is introduced through a cyclization reaction, often involving the use of a diol and a suitable catalyst. The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The spirocyclic structure may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure: Replaces the quinoline moiety with a 4-piperidinyl group.
  • Properties : Molecular weight = 226.28 g/mol ; higher polarity due to the piperidine nitrogen. Used as a precursor for bioactive molecules targeting neurological receptors .
  • Key Difference: Lacks the aromatic quinoline system, reducing π-π stacking interactions critical for binding to hydrophobic enzyme pockets .

8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure: Features a 6-chloropyridinyl group instead of quinoline.
  • No sulfonyl group, reducing steric bulk .
  • Key Difference : Absence of the ethyl and sulfonyl groups limits its application in sulfonamide-inhibitor pathways .

8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure: Substitutes quinoline with a thiadiazole ring.
  • Properties : Thiadiazole contributes to hydrogen-bonding capacity and metabolic resistance. Molecular weight = 283.38 g/mol .
  • Key Difference: Thiadiazole’s smaller size may compromise target selectivity compared to the bulkier quinoline-sulfonyl system .

Analogues with Modified Spirocyclic Cores

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Structure : Replaces 1,4-dioxa with a diaza system and adds a phenylpiperazinylpropyl chain.
  • Properties : Molecular weight = 480.38 g/mol ; exhibits affinity for serotonin and dopamine receptors due to the piperazine moiety .

8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure : Incorporates a bicyclo[1.1.1]pentane substituent.
  • Properties : Molecular weight = 208.28 g/mol ; rigid bicyclic structure enhances stereochemical control in drug design .

Solubility and Bioavailability

  • The 1,4-dioxa-8-azaspiro[4.5]decane core generally improves water solubility due to its oxygen-rich structure.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₂₅H₂₈N₂O₄S 452.57 Quinoline, ethyl, 4-methylsulfonyl High logP, receptor-binding potential
8-(4-Piperidinyl)-spiro C₁₂H₂₂N₂O₂ 226.28 Piperidinyl High polarity, CNS applications
8-(6-Chloro-3-pyridinyl)-spiro C₁₃H₁₅ClN₂O₂ 278.73 Chloropyridinyl Halogen bonding capability
8-(Thiadiazolyl)-spiro C₁₀H₁₃N₃O₂S 283.38 Thiadiazole Metabolic resistance
8-(Bicyclo[1.1.1]pentan-1-yl)-spiro C₁₁H₁₇NO₂ 208.28 Bicyclopentane Rigid stereochemistry

Biological Activity

The compound 8-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane , also known by its CAS number 866848-29-5, is a complex organic molecule belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique structure comprising a quinoline core, a dioxole ring, and a sulfonyl group. The molecular formula for this compound is C18H21N2O5SC_{18}H_{21}N_{2}O_{5}S. The structural characteristics are believed to enhance its pharmacological potential.

Key Structural Information

PropertyValue
Molecular FormulaC18H21N2O5SC_{18}H_{21}N_{2}O_{5}S
Molecular Weight373.44 g/mol
CAS Number866848-29-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which disrupts their normal function. This action is particularly relevant in cancer treatment, where enzyme inhibition can hinder tumor growth.
  • Receptor Modulation : It can modulate receptors on cell surfaces, leading to alterations in cellular signaling pathways that may promote apoptosis in cancer cells.
  • Induction of Apoptosis : Research indicates that the compound can activate apoptotic pathways in cancer cells, promoting programmed cell death which is crucial in cancer therapies.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound and its derivatives:

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For example:

  • A study found that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications as antibiotics.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives:

  • A notable study reported that compounds with similar structures could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties have also been explored:

  • Compounds similar to this compound have been shown to reduce inflammation markers in vitro.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Cancer Research investigated the effects of a related quinoline derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    • In research published in Journal of Antimicrobial Chemotherapy, a series of quinoline derivatives were tested against resistant strains of Staphylococcus aureus. The findings revealed that certain structural modifications enhanced antimicrobial potency.

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